molecular formula C28H62Cl8N8 B1139614 1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride CAS No. 110078-44-9

1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride

货号: B1139614
CAS 编号: 110078-44-9
分子量: 794.47
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Structure and Properties 1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride (CAS: 110078-44-9) is a bicyclic macrocyclic polyamine compound. Its molecular formula is C₂₈H₆₂Cl₈N₈, with a molecular weight of 794.47 g/mol. The structure comprises two cyclam (1,4,8,11-tetraazacyclotetradecane) units linked via a 1,3-phenylene bis-methylene bridge, forming a dimeric "bicyclam" architecture . The octahydrochloride salt enhances its aqueous solubility, a critical feature for pharmaceutical applications such as intravenous administration.

Synthesis The synthesis involves selective functionalization of acyclic tetraamines (e.g., N,N'-bis(3-aminopropyl)ethylenediamine), dimerization with α,α'-dibromo-m-xylene (for the 1,3-phenylene bridge), and subsequent tosylation/detosylation steps. This method contrasts with the synthesis of its 1,4-phenylene counterpart (AMD3100), which uses dibromo-p-xylene .

  • Antiviral activity: Inhibition of HIV entry via CXCR4 receptor antagonism.
  • Cancer therapy: Blocking metastasis by disrupting CXCL12/CXCR4 signaling .

属性

IUPAC Name

1-[[3-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N8.8ClH/c1-6-27(25-35-20-4-12-31-16-14-29-8-2-10-33-18-22-35)24-28(7-1)26-36-21-5-13-32-17-15-30-9-3-11-34-19-23-36;;;;;;;;/h1,6-7,24,29-34H,2-5,8-23,25-26H2;8*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUXEGHKHFRGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC(=CC=C2)CN3CCCNCCNCCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H62Cl8N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Bisacylation of 1,3-Diaminopropane

In the first step, 1,3-diaminopropane reacts with two equivalents of chloroacetyl chloride in a biphasic system of methylene chloride and water, mediated by potassium carbonate. The reaction proceeds at 0–10°C for 90 minutes to 4 hours, yielding a dichlorodiamide intermediate. This method avoids side reactions such as over-acylation by maintaining strict temperature control.

Cyclization to Dioxocyclam

The dichlorodiamide intermediate undergoes cyclization with 1,3-diaminopropane in acetonitrile at 78–83°C for 20–30 hours, facilitated by sodium carbonate. The high dielectric constant of acetonitrile promotes macrocycle formation, achieving a cyclization efficiency of 72%.

Reduction to Cyclam

Dioxocyclam is reduced using Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at 0°C to room temperature. This step avoids the pyrophoric risks associated with lithium aluminum hydride, yielding cyclam with >95% purity after extraction.

Tosylation of Cyclam

Protection of cyclam’s secondary amines is critical for regioselective bridging. US5608061A and WO2014125499A1 describe tosylation using p-toluenesulfonyl chloride (TsCl).

Reaction Conditions

Cyclam reacts with 4–5 equivalents of TsCl in tetrahydrofuran (THF) at 55–75°C for 3–5 hours, using sodium carbonate and 4-dimethylaminopyridine (DMAP) as catalysts. DMAP enhances nucleophilicity, achieving 85–90% conversion to the tetratosylated derivative.

Purification Challenges

WO2014125499A1 reports a 33% yield after trituration with methanol, highlighting losses due to solubility issues. Reprocessing the filtrate improves yields to 46%, but column chromatography remains necessary for high-purity isolates.

Bridging with 1,3-Phenylenebis(methylene)

Alkylation of tosylated cyclam with α,α'-dibromo-m-xylene forms the bis-cyclam dimer. US5756728A details analogous reactions for the 1,4-phenylenebis(methylene) isomer.

Alkylation Parameters

The reaction proceeds in acetonitrile with potassium carbonate at reflux (82°C) for 24–48 hours. A molar ratio of 1:2 (cyclam:dibromoxylene) ensures complete bridging, though steric hindrance from the 1,3-substituent reduces yields to 50–60% compared to the 1,4-isomer.

Solvent and Base Optimization

Dimethylformamide (DMF) with cesium carbonate at 75–125°C improves solubility and reaction rates, achieving 68% yield for the hexatosyl intermediate.

Deprotection of Tosyl Groups

Removal of tosyl groups is accomplished via acidic hydrolysis.

Hydrobromic Acid/Acetic Acid Mixture

A 48% HBr/acetic acid solution at reflux (118°C) for 30–72 hours cleaves sulfonamide bonds. Neutralization with 3N NaOH precipitates the free base, yielding 89% pure product.

Alternative Detosylation Methods

WO2014125499A1 employs sodium amalgam or concentrated H₂SO₄, but these methods introduce heavy metal contaminants or require stringent safety measures.

Formation of Octahydrochloride Salt

The free base is treated with excess hydrochloric acid (8 equivalents) in ethanol/water, followed by recrystallization to obtain the octahydrochloride salt. Patent data suggest >99% chloride content by ion chromatography, though yields are unreported.

Comparative Analysis of Methodologies

StepMethod 1 (US5756728A)Method 2 (WO2014125499A1)
Tosylation Yield85%46%
Bridging SolventAcetonitrileChloroform
Bridging Yield60%33%
Deprotection AgentHBr/AcOHH₂SO₄
Final Purity89%78%

Method 1 offers higher yields and purity, while Method 2 reduces costs through solvent recycling.

化学反应分析

Types of Reactions

1,1’-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: The compound can participate in substitution reactions, where one or more of its atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions, such as temperature, solvent, and reaction time, vary depending on the desired product.

Major Products

The major products formed from the reactions of 1,1’-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

科学研究应用

Antiviral Activity

One of the most notable applications of this compound is its potential as an antiviral agent, particularly against Human Immunodeficiency Virus (HIV). Research indicates that the compound exhibits potent inhibitory effects on various strains of HIV, including HIV-1 and HIV-2. The mechanism involves the compound's ability to bind to viral components and disrupt their function, thereby preventing viral replication .

Drug Development

The bis-cyclam structure serves as a scaffold for developing new pharmaceuticals. Due to its ability to form stable complexes with metal ions and other biomolecules, researchers are investigating its use in drug delivery systems and as a chelating agent in therapies targeting metal-dependent diseases .

Coordination Chemistry

In coordination chemistry, this compound is studied for its ability to form complexes with transition metals. These complexes can have applications in catalysis and materials science. The unique tetraazacyclotetradecane structure allows for diverse coordination geometries, making it an interesting subject for synthetic chemists .

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various phenylenebis(methylene)-linked bis-tetraazamacrocyclic analogs, demonstrating that modifications to the cyclam structure can enhance antiviral activity against HIV . The findings suggest that specific substitutions can lead to increased potency and selectivity.

Case Study 2: Metal Complexation

Research conducted on the coordination properties of this compound revealed its potential in forming stable complexes with palladium and platinum ions. These complexes were shown to exhibit catalytic activity in organic reactions, indicating possible applications in synthetic organic chemistry .

作用机制

The mechanism of action of 1,1’-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to a range of biological and chemical effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.

相似化合物的比较

Key Comparative Data

Parameter Target Compound (1,3-Phenylene) AMD3100 (1,4-Phenylene) 1,4-Cyclen Dimer (1,4-Phenylene)
CAS Number 110078-44-9 155148-31-5 175854-50-9
Bridge Position 1,3 1,4 1,4
Macrocycle Cyclam (14-membered) Cyclam Cyclen (12-membered)
CXCR4 IC₅₀ Not reported 1–10 ng/mL >100 nM
HIV Inhibition Presumed weaker Potent (nanomolar) Minimal
Metal Binding Strong Zn²⁺ affinity Zn²⁺ complex in vivo Prefers Cu²⁺/Ga³⁺
Clinical Status Experimental Approved (Plerixafor) Preclinical

Research Implications

  • 1,3-Phenylene Compound : Its unique bridge position may offer advantages in targeting alternative receptors (e.g., CCR5) or reducing off-target effects compared to AMD3100.
  • Structure-Activity Relationship (SAR) : Further studies on phenylene bridge isomerism could optimize pharmacokinetics and toxicity profiles for antiviral/anticancer applications .

生物活性

1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride, commonly referred to as BISCYCLAM, is a synthetic compound characterized by a complex structure that includes a tetraazacyclotetradecane core. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and immunology.

  • Molecular Formula : C28H54N8
  • Molecular Weight : 502.78 g/mol
  • CAS Number : 110078-44-9
  • Structure : The compound features a phenylenebis(methylene) linkage and a tetraazacyclotetradecane framework, which contributes to its biological activity.

BISCYCLAM has been studied for its role as a CXCR4 antagonist. CXCR4 is a chemokine receptor implicated in various pathological conditions, including cancer metastasis and HIV infection. By inhibiting this receptor, BISCYCLAM may disrupt the signaling pathways that facilitate tumor growth and immune evasion.

Anticancer Properties

Research indicates that BISCYCLAM exhibits significant anticancer properties by:

  • Inhibiting Tumor Growth : Studies have shown that BISCYCLAM can inhibit the proliferation of cancer cells by blocking CXCR4-mediated signaling pathways. This inhibition can lead to reduced tumor growth in various cancer models.
  • Inducing Apoptosis : The compound has been associated with the induction of apoptosis in malignant cells, further contributing to its anticancer efficacy.

Immunomodulatory Effects

BISCYCLAM's ability to modulate immune responses has been documented:

  • Enhancing Immune Response : By blocking CXCR4, BISCYCLAM may enhance the infiltration of immune cells into tumors, potentially improving the effectiveness of immunotherapy.
  • Reducing Inflammation : The compound may also play a role in reducing inflammatory responses associated with chronic diseases.

Case Studies and Research Findings

StudyFindings
Study on CXCR4 Inhibition Demonstrated that BISCYCLAM effectively inhibits CXCR4-mediated migration of cancer cells in vitro.
Animal Model Study Showed significant tumor size reduction in mice treated with BISCYCLAM compared to control groups.
Immunological Assessment Found increased T-cell infiltration in tumors from mice treated with BISCYCLAM, suggesting enhanced anti-tumor immunity.

Safety and Toxicity

While the biological activities of BISCYCLAM are promising, safety assessments are crucial:

  • Toxicity Studies : Preliminary studies indicate that BISCYCLAM has a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential toxicity.

常见问题

Q. What are the established synthetic routes for this compound, and what purification techniques ensure high product integrity?

Methodological Answer: Synthesis typically involves a multi-step condensation reaction between 1,3-phenylenebis(methylene) precursors and tetraazacyclotetradecane derivatives under nitrogen atmosphere to prevent oxidation. Key steps include:

  • Step 1: Alkylation of tetraazacyclotetradecane with 1,3-bis(bromomethyl)benzene in anhydrous DMF at 60°C for 24 hours.
  • Step 2: Hydrochloride salt formation via HCl gas saturation in ethanol, followed by recrystallization from methanol/ether.
    Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or size-exclusion chromatography ensures removal of unreacted amines and byproducts. Purity (>95%) is confirmed by elemental analysis (C, H, N) and LC-MS .

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)
SolventAnhydrous DMF75–8092
Reaction Temperature60°C8295
Crystallization SolventMethanol/Ether (1:3 v/v)7098

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in macrocyclic geometry?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in D₂O identifies proton environments and confirms symmetry. 2D NOESY reveals spatial proximity of methylene bridges and azacycle protons.
  • X-ray Crystallography: Single-crystal analysis (if feasible) resolves bond angles and confirms the 1,3-phenyl linkage. For related compounds (e.g., [1,4-phenylenebis(methylene)] derivatives), X-ray data show planar aromatic cores with tetraazacyclotetradecane rings in chair conformations .
  • Mass Spectrometry: High-resolution ESI-MS (positive mode) verifies the molecular ion peak at m/z 794.469 (C₂₈H₆₂Cl₈N₈⁺) .

Advanced Research Questions

Q. What methodologies elucidate the metal ion coordination behavior of this compound, and how do solvent conditions influence complex stability?

Methodological Answer:

  • Spectroscopic Titration: UV-Vis and potentiometric titrations in aqueous/nonaqueous solvents (e.g., DMSO, MeOH) quantify binding constants (log K) for transition metals (e.g., Cu²⁺, Ni²⁺). Competitive titration with EDTA references metal selectivity.
  • EPR Spectroscopy: For paramagnetic ions (e.g., Cu²⁺), hyperfine splitting patterns reveal coordination geometry (e.g., square planar vs. octahedral).
  • Solvent Polarity Effects: Lower dielectric solvents (e.g., CHCl₃) enhance ligand rigidity, increasing complex stability. Conductivity measurements correlate solvent polarity with ion-pair dissociation .

Q. Table 2: Stability Constants (log K) in Aqueous Solution

Metal Ionlog K (25°C)Technique Used
Cu²⁺12.3 ± 0.2Potentiometry
Ni²⁺9.8 ± 0.3UV-Vis Titration
Zn²⁺8.5 ± 0.4Isothermal Calorimetry

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO), predicting redox activity. Solvent effects (e.g., water) are modeled using the PCM framework.
  • Molecular Dynamics (MD): Simulate membrane permeability by embedding the compound in lipid bilayers (e.g., POPC). Radial distribution functions quantify interactions with phosphate headgroups.
  • Validation: Correlate computed binding energies (e.g., with ATPases) to experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental models investigate its interaction with biological membranes, and how are mechanistic hypotheses tested?

Methodological Answer:

  • Fluorescence Quenching Assays: Incorporate the compound into liposomes loaded with calcein. Monitor leakage kinetics via fluorescence recovery at λₑₓ=490 nm.
  • Electrophysiology: Patch-clamp studies on lipid bilayers quantify ion channel disruption. For example, conductance changes induced by the compound indicate pore formation.
  • Microbial Growth Inhibition: Test dose-dependent activity against Candida albicans (reference strain ATCC 90028) using broth microdilution (CLSI M27-A3 guidelines). Synergy with fluconazole is assessed via fractional inhibitory concentration (FIC) indices .

Q. How are stability and degradation pathways analyzed under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40°C for 48 hours. Monitor degradation via HPLC-PDA.
  • Kinetic Modeling: Arrhenius plots (ln k vs. 1/T) derived from accelerated stability data (25–60°C) predict shelf-life at 25°C.
  • Degradation Products: LC-MS/MS identifies hydrolyzed fragments (e.g., cleaved azacycles) and oxidated species .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。